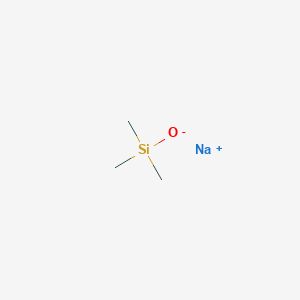

sodium;trimethyl(oxido)silane

Description

Sodium trimethylsilanolate (NaOSi(CH₃)₃, CAS 18027-10-6) is an organosilicon compound comprising a sodium cation and a trimethylsilyloxide anion. It is the sodium salt of trimethylsilanol, characterized by its strong basicity and utility in organic synthesis. The compound exists as a white solid with a cluster-like structure featuring Na-O-Na linkages, enhancing its stability and reactivity . Key applications include:

- Deprotonation of weakly acidic substrates (e.g., alcohols, thiols).

- Deoxygenation of sulfoxides to sulfides.

- Formation of silicon-carbon bonds in cross-coupling reactions.

- Preparation of trimethylsiloxide complexes via salt metathesis .

Its lipophilic nature allows compatibility with nonpolar solvents, making it valuable in organometallic chemistry.

Properties

IUPAC Name |

sodium;trimethyl(oxido)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUIYJWTSJUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NaOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metathesis Reaction with Sodium Hydride

A foundational laboratory method involves the direct reaction of trimethylsilanol with sodium hydride (NaH) under inert conditions. This approach, adapted from silica-supported nanoparticle synthesis protocols, employs a stoichiometric ratio of NaH to trimethylsilanol in anhydrous pentane at -78°C. The reaction proceeds via proton abstraction, yielding sodium trimethyl(oxido)silane and hydrogen gas:

Key advantages include high purity (≥95%) and minimal byproducts. However, the necessity for cryogenic conditions and stringent moisture exclusion limits its practicality for large-scale applications.

Alkali Hydroxide-Mediated Condensation

An alternative route, derived from lithium trimethylsilanolate synthesis patents, substitutes sodium hydroxide (NaOH) for lithium hydroxide. Hexamethyldisiloxane reacts with NaOH in a mixed solvent system (cyclohexane and ethanol) under reflux (80–100°C) for 24–48 hours. The reaction mechanism involves hydroxide attack on the silicon center, followed by condensation:

This method achieves yields of 70–93%, with scalability enhanced by continuous water removal via azeotropic distillation. Ethanol acts as a co-solvent, improving reagent solubility and reaction homogeneity.

Industrial Production Protocols

Continuous Flow Synthesis

Industrial-scale production prioritizes cost efficiency and throughput. A continuous flow system, optimized from batch processes, combines trimethylsilanol and sodium methoxide (NaOCH) in toluene at 60–80°C. The exothermic reaction is tightly controlled using jacketed reactors, achieving near-quantitative conversion within 2 hours:

Methanol byproduct is distilled off, and the product is isolated via crystallization. This method reduces solvent waste and energy consumption compared to batch systems.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to synthesize sodium trimethyl(oxido)silane without solvents. Trimethylsilanol and NaOH are ground in a stoichiometric ratio (1:1) under nitrogen for 6–8 hours. The mechanochemical activation lowers activation energy, enabling room-temperature synthesis with yields exceeding 85%. This approach eliminates solvent handling and reduces environmental impact, though product purity (88–92%) remains slightly inferior to solution-based methods.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| NaH Metathesis | NaH, Trimethylsilanol | -78°C, Pentane | 95% | ≥95% | Low |

| NaOH Condensation | NaOH, Hexamethyldisiloxane | 80°C, Cyclohexane/Ethanol | 93% | 90% | High |

| Continuous Flow | NaOCH, Toluene | 60–80°C | 98% | ≥97% | Industrial |

| Mechanochemical | NaOH, Trimethylsilanol | Room Temperature | 85% | 88% | Moderate |

Key Observations:

-

The NaH metathesis method excels in purity but is impractical for industrial use due to cryogenic requirements.

-

NaOH condensation balances yield and scalability, making it suitable for pilot-scale production.

-

Continuous flow synthesis dominates industrial settings, offering high throughput and minimal waste.

-

Mechanochemical methods show promise for green chemistry applications but require refinement to improve purity.

Reaction Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions: Sodium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form siloxane compounds.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: It can reduce metal salts to their respective metals.

Substitution: It reacts with alkyl halides to form alkylsilanes.

Major Products:

Oxidation: Siloxane compounds.

Reduction: Pure metals.

Substitution: Alkylsilanes

Scientific Research Applications

Sodium;trimethyl(oxido)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is explored for its potential in drug delivery systems.

Industry: It is used in the production of silicone-based materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of sodium;trimethyl(oxido)silane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium Trimethylsilanolate

Formula: C₃H₉KOSi (CAS 10519-96-7)

Molecular Weight: 128.29 g/mol

Properties:

- White crystalline solid with a melting point of 135–138°C.

- Density: 0.91 g/mL.

- Similar reactivity to sodium trimethylsilanolate but with potassium as the counterion, which may alter solubility and reaction kinetics in polar aprotic solvents .

Applications:

- Used interchangeably with sodium trimethylsilanolate in silylation and deprotonation reactions.

- Preferred in systems where sodium ion interference is problematic.

| Property | Sodium Trimethylsilanolate | Potassium Trimethylsilanolate |

|---|---|---|

| Molecular Weight (g/mol) | 134.19 | 128.29 |

| Melting Point (°C) | Not explicitly reported | 135–138 |

| Counterion | Na⁺ | K⁺ |

| Density (g/mL) | N/A | 0.91 |

Trimethylchlorosilane (TMCS)

Formula: (CH₃)₃SiCl (CAS 75-77-4)

Molecular Weight: 108.64 g/mol

Properties:

- Colorless liquid with a boiling point of 57°C.

- Hydrolyzes rapidly in moisture to form trimethylsilanol and HCl.

Applications:

- Silylation agent for protecting hydroxyl groups.

- Precursor to trimethylsilanol via hydrolysis.

Key Differences:

- Sodium trimethylsilanolate is a strong base, whereas TMCS is a neutral electrophile.

- TMCS is moisture-sensitive, requiring anhydrous conditions, while sodium trimethylsilanolate is stable under basic conditions .

Alkoxy-Substituted Trimethylsilanes

Example: (1-Ethyloctyl)oxysilane (CAS 61180-95-8)

Formula: C₁₃H₃₀OSi

Molecular Weight: 230.46 g/mol

Applications:

- Surface modification agents in coatings and polymers.

- Less reactive than sodium trimethylsilanolate due to bulky alkoxy groups .

Example: Trimethyl(propargyloxy)silane

Formula: C₆H₁₂OSi

Applications:

- Used in click chemistry and alkyne-functionalized materials.

- Lacks the strong basicity of sodium trimethylsilanolate .

Fluorinated Trimethylsilanes

Example: Trimethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane (CAS 85877-79-8)

Formula: C₉H₁₃F₉O₃Si

Applications:

- Hydrophobic coatings for electronics and textiles.

- Fluorine substituents enhance thermal stability but reduce nucleophilicity compared to sodium trimethylsilanolate .

Q & A

Q. What are the optimal synthetic pathways for sodium trimethyl(oxido)silane, and how can purity be validated?

Sodium trimethyl(oxido)silane can be synthesized via alkali metal exchange reactions using sodium hydroxide or sodium hydride with trimethylsilanol precursors. Key steps include:

- Reagent conditions : Use of anhydrous solvents (e.g., THF or diethyl ether) to avoid hydrolysis.

- Purification : Drying with agents like sodium sulfate (Na₂SO₄) to remove residual moisture .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structure and purity. Mass spectrometry (MS) can validate molecular weight .

- Comparisons : Analogous methods for lithium and potassium salts (e.g., lithium trimethylsilanolate) suggest similar protocols for sodium derivatives .

Q. How does the electronic structure of sodium trimethyl(oxido)silane influence its stability in aqueous environments?

The oxido group (O⁻) in sodium trimethyl(oxido)silane increases polarity, making it susceptible to hydrolysis. Stability can be enhanced by:

- Steric protection : The trimethylsilyl group shields the oxido moiety, reducing water accessibility .

- Solvent choice : Non-polar solvents (e.g., hexane) minimize decomposition.

- pH control : Neutral to slightly basic conditions prevent protonation of the oxido group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of sodium trimethyl(oxido)silane in cross-coupling reactions?

The compound acts as a nucleophile in palladium-catalyzed reactions due to its oxido group. Key factors include:

- Steric effects : The trimethylsilyl group moderates reactivity by hindering bulky substrates.

- Electronic effects : The oxido group donates electron density, facilitating oxidative addition with aryl halides .

- Catalyst compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency, as seen in analogous silane systems .

Q. How can computational modeling predict the interaction of sodium trimethyl(oxido)silane with aromatic systems?

Density functional theory (DFT) studies reveal:

- Electrostatic interactions : The oxido group forms hydrogen bonds with proton donors (e.g., phenolic OH groups).

- π-Stacking : The trimethylsilyl moiety engages in weak van der Waals interactions with aromatic rings .

- Applications : These interactions are critical in designing supramolecular assemblies or drug delivery systems .

Q. What experimental strategies resolve contradictions in reported reactivity data for sodium trimethyl(oxido)silane?

Discrepancies in reactivity (e.g., varying yields in nucleophilic substitutions) can be addressed by:

- Controlled experiments : Systematically vary temperature, solvent, and catalyst loading.

- In situ monitoring : Use techniques like IR spectroscopy to track intermediate formation .

- Comparative studies : Benchmark against lithium/potassium analogs to isolate metal-specific effects .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying sodium trimethyl(oxido)silane in complex matrices?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–250 nm) separates silane derivatives.

- Elemental analysis : Quantify sodium content via inductively coupled plasma mass spectrometry (ICP-MS).

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Q. How do steric and electronic modifications of the silane core alter its application in advanced materials?

- Substituent effects : Introducing fluorine or phenyl groups (e.g., as in ) enhances thermal stability and electronic tunability.

- Functionalization : Epoxide or alkyne moieties (e.g., ) enable click chemistry for polymer networks.

- Case study : Trimethyl(2,3,5,6-tetrafluoro-4-(triphenylsilyl)phenyl)silane demonstrates improved catalytic performance in fluorinated systems .

Safety and Handling

Q. What protocols ensure safe handling of sodium trimethyl(oxido)silane in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.